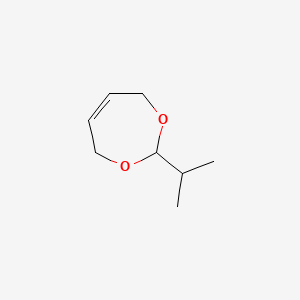![molecular formula C19H16N4O3 B8810751 7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8810751.png)
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one is a potent small-molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are key epigenetic regulators of transcription, and their inhibition can suppress the expression of genes that promote oncogenic pathways . This compound has shown efficacy in inhibiting the growth of model cell lines derived from both solid and hematologic tumors in vitro and in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Applications De Recherche Scientifique
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: Employed in research to understand the biological functions of BET proteins and their involvement in gene regulation.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
Mécanisme D'action
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one exerts its effects by inhibiting BET proteins, which are involved in the regulation of gene expression. The compound binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This inhibition leads to the suppression of oncogenes such as c-MYC, FGFR3, and NSD2/MMSET/WHSC1, which are crucial for cancer cell proliferation and survival . Additionally, this compound disrupts the IL-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling pathway, further inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
INCB057643: Another BET inhibitor with similar mechanisms of action and therapeutic potential.
JQ1: A well-known BET inhibitor used extensively in research.
OTX015: A BET inhibitor with clinical applications in cancer therapy.
Uniqueness
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one is unique due to its specific structural features and potent inhibitory effects on BET proteins. It has shown significant activity in preclinical models of both hematologic and solid tumors, making it a promising candidate for further clinical development .
Propriétés
Formule moléculaire |
C19H16N4O3 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24) |
Clé InChI |
XYLPKCDRAAYATL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


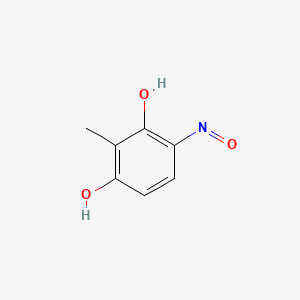
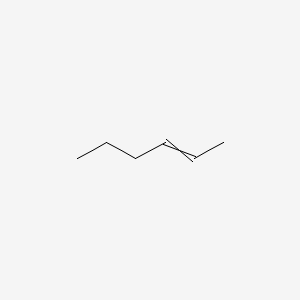
![2-Imidazo[1,2-a]pyrimidin-7-yl-propan-2-ol](/img/structure/B8810681.png)
![6-Bromo-3-methylbenzo[b]thiophene](/img/structure/B8810683.png)
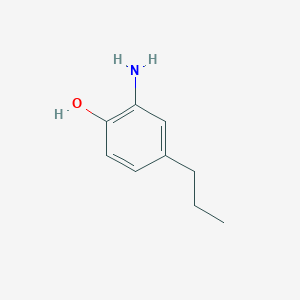
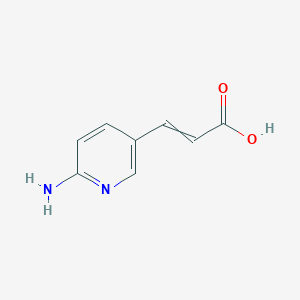
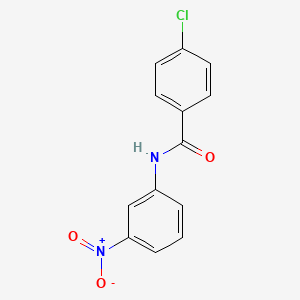
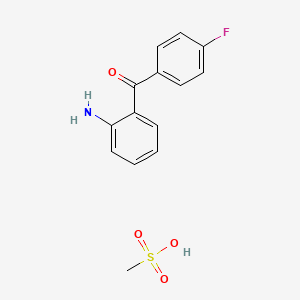
![2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B8810707.png)
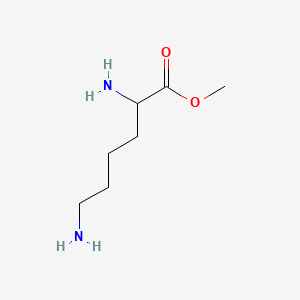
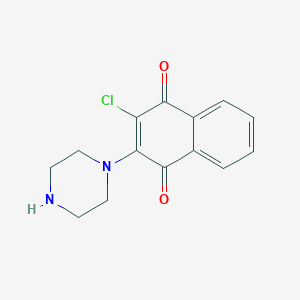
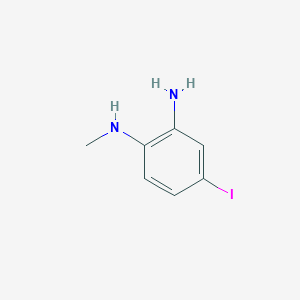
![6-Bromo-3-(chlorodifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8810770.png)
